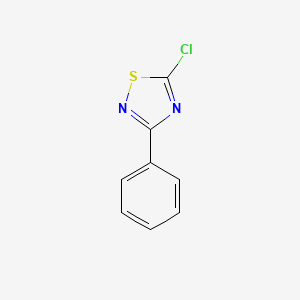

5-Chloro-3-phenyl-1,2,4-thiadiazole

Descripción general

Descripción

5-Chloro-3-phenyl-1,2,4-thiadiazole is a heterocyclic compound with the molecular formula C8H5ClN2S. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of science and industry . The compound features a thiadiazole ring, which consists of sulfur and nitrogen atoms, and a phenyl group attached to the third carbon atom .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Chloro-3-phenyl-1,2,4-thiadiazole can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Another method involves the reaction of phenylthiosemicarbazide with chloroacetyl chloride, followed by cyclization with phosphorus oxychloride . This method also requires reflux conditions and purification through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow methods to ensure safety and efficiency . These methods allow for the safe handling of hazardous reagents and the production of the compound on a larger scale.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-3-phenyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines, thiols, and alcohols.

Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

Substitution Reactions: The major products formed are substituted thiadiazole derivatives, where the chlorine atom is replaced by the nucleophile.

Oxidation and Reduction Reactions: The major products include oxidized or reduced thiadiazole derivatives with different functional groups attached to the ring.

Aplicaciones Científicas De Investigación

5-Chloro-3-phenyl-1,2,4-thiadiazole exhibits significant biological activities , making it a valuable compound in research and therapeutic applications:

Antimicrobial Properties

This compound has been shown to possess antimicrobial activity against various bacterial strains. For instance, studies have demonstrated its effectiveness against:

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Klebsiella pneumoniae | 25 | Significant inhibition |

| Staphylococcus aureus | 20 | Significant inhibition |

| Escherichia coli | 30 | Moderate inhibition |

In an antimicrobial efficacy study, agar diffusion methods revealed substantial inhibition against Klebsiella pneumoniae and Staphylococcus aureus, indicating the potential of this compound as a lead for developing new antibiotics.

Anticancer Activity

This compound has also shown promising results in anticancer research. In vitro tests have indicated that the compound can inhibit the proliferation of cancer cell lines by disrupting DNA replication processes. The following table summarizes findings from various studies:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15 | Inhibition of growth |

| MCF-7 (breast cancer) | 10 | Induction of apoptosis |

| A549 (lung cancer) | 12 | Cell cycle arrest |

The compound's mechanism involves binding to active sites of enzymes critical for DNA replication, leading to reduced cell viability in cancerous tissues .

Enzyme Inhibition

This compound acts as an inhibitor of several key enzymes involved in cellular processes:

Key Enzymes Targeted

| Enzyme | Effect |

|---|---|

| DNA polymerase | Inhibition of DNA synthesis |

| Glutaminase | Disruption of glutamine metabolism |

| Carbonic anhydrase | Alteration of pH regulation |

The inhibition of these enzymes can lead to significant changes in cellular metabolism and signaling pathways, further supporting the compound's potential as a therapeutic agent .

Case Studies

Several studies have documented the applications and effectiveness of this compound:

- Antimicrobial Efficacy Study : A comprehensive study evaluated the compound's effectiveness against multiple bacterial strains using agar diffusion methods. Results indicated substantial inhibition against Klebsiella pneumoniae and Staphylococcus aureus.

- Anticancer Activity Assessment : In vitro tests demonstrated that the compound inhibited the proliferation of various cancer cell lines by disrupting DNA replication processes. The study highlighted its potential as an anticancer agent .

- Enzyme Interaction Studies : Research focused on the interaction between this compound and specific enzymes revealed its role as an effective inhibitor, demonstrating significant changes in enzyme activity and cellular functions .

Mecanismo De Acción

The mechanism of action of 5-chloro-3-phenyl-1,2,4-thiadiazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes . For example, it has been shown to inhibit the activity of cyclin-dependent kinase 9 (CDK9), which is involved in the regulation of cell cycle progression and transcription . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparación Con Compuestos Similares

5-Chloro-3-phenyl-1,2,4-thiadiazole can be compared with other similar compounds, such as:

5-Chloro-1,2,3-thiadiazole-4-carbaldehyde: This compound has a similar thiadiazole ring structure but with different substituents, leading to different chemical and biological properties.

5-Amino-1,2,4-thiadiazole: This compound has an amino group instead of a chlorine atom, which affects its reactivity and biological activity.

5-Phenyl-1,2,4-thiadiazole: This compound lacks the chlorine atom, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of a chlorine atom and a phenyl group, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives .

Actividad Biológica

5-Chloro-3-phenyl-1,2,4-thiadiazole is a heterocyclic compound that has garnered attention in various fields of biological research due to its significant antimicrobial, anticancer, and enzyme-inhibiting properties. This article delves into the compound's biological activities, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNS, with a molecular weight of 196.66 g/mol. The structure consists of a thiadiazole ring that includes two nitrogen atoms and one sulfur atom, along with a phenyl group and a chlorine substituent. This unique arrangement contributes to its diverse reactivity and biological activities.

Biological Activities

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting growth:

| Bacterial Strain | Activity Observed |

|---|---|

| Klebsiella pneumoniae | Inhibitory effect observed |

| Staphylococcus aureus | Effective against multiple strains |

| Escherichia coli | Significant inhibition noted |

| Pseudomonas aeruginosa | Variable susceptibility |

Studies indicate that the compound disrupts cell signaling pathways and alters gene expression in microbial cells, leading to reduced proliferation .

2. Anticancer Properties

Research has shown that this compound can inhibit specific enzymes involved in DNA replication, which is crucial for cancer cell proliferation. The compound's ability to bind to enzyme active sites enhances its potential as an anticancer agent. In animal models, low doses have been effective in tumor growth inhibition without significant toxicity .

3. Enzyme Inhibition

The compound interacts with several molecular targets including:

- Carbonic Anhydrase

- Inosine Monophosphate Dehydrogenase

- Heat Shock Protein 90

These interactions result in significant changes in enzyme activity and cellular functions . The inhibition of these enzymes is linked to its therapeutic potential in treating various diseases.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to the active sites of enzymes involved in critical biochemical pathways.

- Cellular Disruption : It alters cellular metabolism and gene expression through interference with signaling pathways.

- Stability and Degradation : While relatively stable under normal conditions, exposure to light or heat can lead to degradation .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against various bacterial strains using agar diffusion methods. Results indicated substantial inhibition against Klebsiella pneumoniae and Staphylococcus aureus .

- Anticancer Activity Assessment : In vitro tests demonstrated that the compound inhibited the proliferation of cancer cell lines by disrupting DNA replication processes .

Propiedades

IUPAC Name |

5-chloro-3-phenyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDVOZDQWUMILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178953 | |

| Record name | 5-Chloro-3-phenyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24255-23-0 | |

| Record name | NSC 518113 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024255230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24255-23-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-3-phenyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-phenyl-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.